![molecular formula C18H18N2O3S B2738389 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 900867-02-9](/img/structure/B2738389.png)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Description
“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C16H12N4OS2 . It belongs to the class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a system consisting of a benzene ring fused to a thiazole ring . The presence of the dimethyl groups and the methoxy groups can influence the physical and chemical properties of the compound.Scientific Research Applications
Antiproliferative and Anticancer Applications
- Antiproliferative Activity on Cancer Cell Lines: N-1,3-benzothiazol-2-ylbenzamide derivatives, including the specific compound , have been studied for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. A notable inhibitory effect on cell growth has been observed, indicating potential as anticancer agents (Corbo et al., 2016).
- Synthesis of New Derivatives as Anticancer Agents: Research has been conducted on synthesizing new benzothiazole acylhydrazones to investigate their probable anticancer activity. These derivatives have shown promising results in inhibiting the growth of various cancer cell lines, highlighting the potential of benzothiazole compounds in cancer therapy (Osmaniye et al., 2018).
Other Applications
- Corrosion Inhibition: Benzothiazole derivatives have been investigated for their corrosion inhibiting properties. These compounds have demonstrated efficiency in protecting steel against corrosion in acidic environments, which could be beneficial in industrial applications (Hu et al., 2016).
- Synthesis of Novel Derivatives for Various Applications: There has been interest in synthesizing novel benzothiazole derivatives with potential applications in diverse fields. These studies focus on creating new compounds with specific properties that could be useful in pharmacology and other scientific areas (Szabo et al., 1992).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYHWSDICXWCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
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